molecular formula C15H22ClNO4S B7054063 N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B7054063
M. Wt: 347.9 g/mol
InChI Key: YXVAWIRDWGSHKA-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, an ethoxy group, and a methanesulfonamide moiety attached to an oxane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps:

  • Formation of the Intermediate: : The initial step often involves the reaction of 3-chloro-4-ethoxybenzyl chloride with a suitable nucleophile to form an intermediate compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

  • Sulfonamide Formation: : The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group. This step is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • Cyclization: : The final step involves the cyclization of the intermediate with an oxane derivative to form the oxane ring. This reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

  • Biological Studies: : It is used in studies exploring its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways.

  • Industrial Applications: : The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenyl and oxane rings contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-methoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide
  • N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)ethanesulfonamide

Uniqueness

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its solubility and reactivity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4S/c1-2-20-15-7-6-12(9-14(15)16)10-17-22(18,19)11-13-5-3-4-8-21-13/h6-7,9,13,17H,2-5,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVAWIRDWGSHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNS(=O)(=O)CC2CCCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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